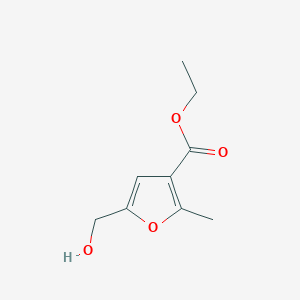
1,3-Diselenolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diselenolane is a cyclic organoselenium compound characterized by a five-membered ring containing two selenium atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diselenolane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For instance, the reaction of this compound-2-selenone with dimethyl acetylenedicarboxylate, followed by saponification and decarboxylation, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of selenium-containing precursors and controlled reaction conditions to ensure the formation of the desired cyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert this compound into selenol-containing compounds.
Substitution: The selenium atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diselenides, while reduction can produce selenols .
Applications De Recherche Scientifique
1,3-Diselenolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Mécanisme D'action
The mechanism by which 1,3-Diselenolane exerts its effects involves its ability to undergo thiol-exchange reactions. The extreme CSeSeC dihedral angle and the high acidity of primary and secondary selenols contribute to its uptake and reactivity . In drug delivery, the compound facilitates the release of therapeutic agents into the cytosol of cells, enhancing their efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diselenolane: Similar in structure but differs in the position of selenium atoms.
1,2-Dithiolane: Contains sulfur atoms instead of selenium.
Epidithiodiketopiperazines: Contains sulfur atoms and has different ring tension properties.
Uniqueness
1,3-Diselenolane is unique due to its specific ring structure and the presence of selenium atoms, which impart distinct chemical properties and reactivity compared to its sulfur analogs. Its ability to efficiently deliver fluorophores to the cytosol of cells without endosomal capture sets it apart from similar compounds .
Propriétés
Numéro CAS |
23636-54-6 |
|---|---|
Formule moléculaire |
C3H6Se2 |
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
1,3-diselenolane |
InChI |
InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2 |
Clé InChI |
ARSQHOXNMUYQOL-UHFFFAOYSA-N |
SMILES canonique |
C1C[Se]C[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)




![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-acetyl-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14710109.png)
![Diethyl [(chloromethoxy)methyl]phosphonate](/img/structure/B14710113.png)




